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molecular formula C4H3F3O2 B1212268 2-(Trifluoromethyl)acrylic acid CAS No. 381-98-6

2-(Trifluoromethyl)acrylic acid

Cat. No. B1212268
M. Wt: 140.06 g/mol
InChI Key: VLSRKCIBHNJFHA-UHFFFAOYSA-N
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Patent
US04581452

Procedure details

A mixture of dichlorobis(triphenylphosphine) palladium (5.5 g; 7.85×10-3 mole), 2-bromo-3,3,3-trifluoropropene (139 g; 0.794 mole), water (20 g; 1.11 moles) and triethylamine (109 g; 1.08 moles) in tetrahydrofuran (500 ml) was put in a one-liter stainless steel autoclave, and heated at 75° to 80° C. with stirring for 2 hours under a carbon monoxide pressure of 35 atmospheres. 2N-Hydrochloric acid was added to the reaction mixture, and the mixture was extracted with diethyl ether and then dried over anhydrous sodium sulfate. Distillation of the extract under reduced pressure gave 74.1 g (yield: 67%) of α-trifluoromethylacrylic acid having a boiling point of 90°/28 mmHg. m.p.: 52.5°-53.0° C.
[Compound]
Name
dichlorobis(triphenylphosphine) palladium
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
139 g
Type
reactant
Reaction Step One
Name
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
109 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
BrC([C:4]([F:7])([F:6])[F:5])=C.[OH2:8].C(N([CH2:14][CH3:15])CC)C.Cl.[O:17]1[CH2:21]CCC1>>[F:5][C:4]([F:7])([F:6])[C:14](=[CH2:15])[C:21]([OH:17])=[O:8]

Inputs

Step One
Name
dichlorobis(triphenylphosphine) palladium
Quantity
5.5 g
Type
reactant
Smiles
Name
Quantity
139 g
Type
reactant
Smiles
BrC(=C)C(F)(F)F
Name
Quantity
20 g
Type
reactant
Smiles
O
Name
Quantity
109 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
500 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 2 hours under a carbon monoxide pressure of 35 atmospheres
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 75° to 80° C.
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
Distillation of the
EXTRACTION
Type
EXTRACTION
Details
extract under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(C(C(=O)O)=C)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 74.1 g
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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